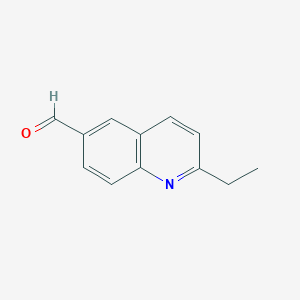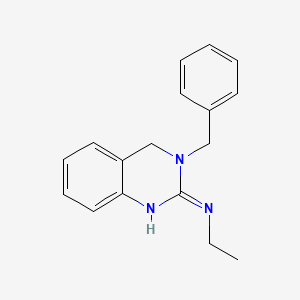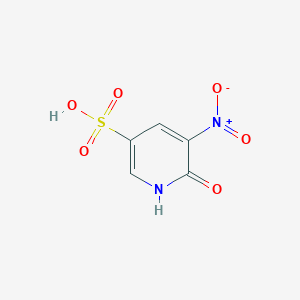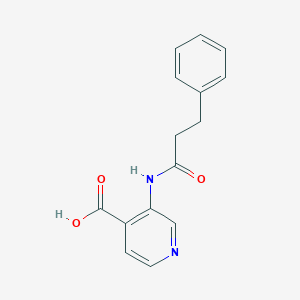
2-Ethylquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both an ethyl group and a carbaldehyde group on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is carried out under acidic conditions, often with the use of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through a cyclization process, forming the quinoline ring system with the desired substituents.
Another method involves the Vilsmeier-Haack reaction, where an N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) reagent system is used to form the quinoline ring. This method is particularly useful for introducing the carbaldehyde group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products
Oxidation: 2-Ethylquinoline-6-carboxylic acid.
Reduction: 2-Ethylquinoline-6-methanol.
Substitution: Various halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs target the heme detoxification pathway in Plasmodium parasites. The presence of the carbaldehyde group can enhance the compound’s ability to form covalent bonds with target proteins, leading to increased potency and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- 2-Phenylquinoline-6-carbaldehyde
Comparison
2-Ethylquinoline-6-carbaldehyde is unique due to the presence of both an ethyl group and a carbaldehyde group on the quinoline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Compared to similar compounds, this compound may offer advantages in terms of synthetic versatility and potential biological activity.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2-ethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-2-11-5-4-10-7-9(8-14)3-6-12(10)13-11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
OXBMBXUTTFPEHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)



![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)


![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
